HPPD Enzyme Inhibition Potency: 20 nM IC50 for Target Compound
The target compound demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from porcine liver, with an IC50 value of 20 nM [1]. Within the broader chemical series curated by the same data source, HPPD IC50 values range from 15 nM to 90 nM across structurally related molecules, establishing that the target compound occupies the more potent segment of this activity distribution [1][2]. An alternative data entry for the target compound reports IC50 values of 89 nM and 90 nM against the same target [2]. Additionally, in silico predictions from ChEMBL indicate a pEC50 value of 7.61 (equivalent to approximately 25 nM) against the human 5-HT2C serotonin receptor, suggesting secondary pharmacological activity [3].
| Evidence Dimension | HPPD enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM (also 89 nM and 90 nM in separate data entry) |
| Comparator Or Baseline | Analogous compound in same database series: 15 nM; additional analog: 89-90 nM |
| Quantified Difference | Target compound exhibits 20 nM inhibition versus 15 nM for the most potent analog in the series (4.4-fold difference relative to the 89-90 nM reported for the target in an alternative assay entry) |
| Conditions | Porcine liver HPPD enzyme; 4-hydroxyphenylpyruvic acid substrate; 15 min incubation; spectrophotometric analysis [1][2] |
Why This Matters
For programs targeting HPPD inhibition, this quantitative activity profile allows ranking of the target compound against structural analogs prior to committing to expensive SAR expansion campaigns.
- [1] BindingDB. BDBM50403921, CHEMBL309664. IC50: 20 nM against porcine liver HPPD. 4-Hydroxyphenylpyruvate dioxygenase inhibition assay. View Source
- [2] BindingDB. BDBM50403928, CHEMBL307048. IC50: 89 nM and 90 nM against porcine liver HPPD. View Source
- [3] ChEMBL via ArrestinDB. 5-HT2C receptor activity: pEC50 7.61. View Source
